methyl 4,5-difluoro-1H-indole-2-carboxylate
Description
Methyl 4,5-difluoro-1H-indole-2-carboxylate (CAS: 1339009-36-7) is a fluorinated indole derivative with the molecular formula C₁₀H₇F₂NO₂ and a molecular weight of 211.17 g/mol . Structurally, it features a methyl ester group at the 2-position of the indole ring and fluorine substituents at the 4- and 5-positions. This compound is part of a broader class of indole carboxylates, which are critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to modulate electronic and steric properties.
Properties
IUPAC Name |
methyl 4,5-difluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLOQHUFCEVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with fluorinated indole precursors or fluorinated aniline derivatives that can be cyclized to form the indole ring system. Alternatively, selective fluorination of preformed indole-2-carboxylates can be employed.
- Fluorinated anilines or nitroanilines : Used for building the fluorinated indole ring via cyclization.
- Indole-2-carboxylic acid derivatives : Serve as substrates for esterification and further functionalization.
- Methylation reagents : For esterification of the carboxyl group to form methyl esters.
Key Synthetic Steps
- Esterification of indole-2-carboxylic acid derivatives : Conversion of the acid to methyl ester using acidic catalysis (e.g., concentrated sulfuric acid in ethanol) or other esterification methods.
- Introduction of fluorine atoms : Achieved either by using fluorinated starting materials or via electrophilic fluorination reactions.
- Indole ring formation : Via classical cyclization methods such as Hemetsberger–Knittel reaction or Fischer indole synthesis, adapted for fluorinated substrates.
- Purification and crystallization : Often includes charcoal treatment and filtration over silica or hyflo to remove impurities.
Detailed Preparation Methods
Esterification of Fluorinated Indole-2-Carboxylic Acids
A common method involves esterifying the carboxyl group of 4,5-difluoroindole-2-carboxylic acid in the presence of concentrated sulfuric acid and ethanol at elevated temperatures (~80 °C) for 2 hours, yielding the methyl ester in high yield (typically >80%).
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 4,5-difluoroindole-2-carboxylic acid, conc. H₂SO₄, EtOH, 80 °C, 2 h | 85 | Efficient conversion to methyl ester |
Synthesis via Hemetsberger–Knittel Indole Synthesis
This method involves the Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization to yield methyl indole-2-carboxylates with fluorine substituents at desired positions. This route is adaptable for introducing fluorine atoms at the 4- and 5-positions by choosing appropriately fluorinated benzaldehydes.
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Knoevenagel condensation | Methyl 2-azidoacetate + fluorinated benzaldehyde | Base-catalyzed, room temp to reflux | Formation of azidocinnamate intermediate |
| Thermolysis & Cyclization | Heating under controlled conditions | Elevated temperature, inert atmosphere | Formation of methyl fluorinated indole-2-carboxylate |
Direct Carbomethoxy Transfer Using Ionic Liquids
A novel method involves dissolving indole or indole derivatives in dimethyl carbonate with catalytic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide) at temperatures ranging from 50 °C to boiling point for 0.5–48 hours. This method enables direct methyl ester formation without using strong acids or traditional esterification reagents.
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | 50 °C to boiling point | Optimal 80 °C to boiling |
| Reaction time | 0.5–48 hours | Depends on substrate and catalyst |
| Ionic liquid catalyst | 1–50 mol% (optimal 2–15%) | Enhances carbomethoxy transfer |
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed Esterification | Simple, uses conc. H₂SO₄ and EtOH | High yield, straightforward | Requires acidic conditions |
| Hemetsberger–Knittel Synthesis | Knoevenagel condensation + thermolysis | Allows regioselective fluorination | Multi-step, requires azides |
| Buchwald–Hartwig Amination | Pd-catalyzed C–N bond formation | Versatile for substitution | Requires expensive catalysts |
| Ionic Liquid Catalyzed Esterification | Mild, uses dimethyl carbonate and ionic liquids | Green chemistry, mild conditions | Catalyst optimization needed |
Research Findings and Optimization
- The Hemetsberger–Knittel route has been optimized to favor the 5-substituted regioisomer, which corresponds to the 4,5-difluoro substitution pattern, by controlling reaction temperature and stoichiometry.
- Palladium-catalyzed reactions demonstrated high efficiency in introducing substituents without affecting the fluorine atoms, preserving the desired substitution pattern.
- Ionic liquid catalysis offers a sustainable alternative to classical esterification, reducing hazardous waste and improving reaction selectivity.
- Purification steps often involve charcoal treatment and filtration over silica or hyflo to remove colored impurities and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Nucleophilic substitution: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups into the indole ring, while nucleophilic substitution can replace the fluorine atoms with other substituents .
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. Methyl 4,5-difluoro-1H-indole-2-carboxylate has been investigated for its ability to inhibit HIV-1 integrase, a crucial enzyme in the viral life cycle. In vitro studies have shown that derivatives based on this compound can effectively inhibit integrase activity, with IC50 values indicating potent antiviral effects. For instance, derivatives with modifications at specific positions on the indole core have demonstrated significant improvements in integrase inhibition compared to the parent compound .
Anticancer Activity
The compound has also been studied for its anticancer properties. Its structural similarities to known anticancer agents suggest that it may interact with cellular targets involved in cancer progression. Initial screenings have indicated that this compound and its derivatives can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer therapeutic.
Antimicrobial Effects
In addition to antiviral and anticancer activities, this compound has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.
Industrial Applications
Beyond its pharmaceutical potential, this compound is utilized in chemical manufacturing processes as a building block for synthesizing more complex molecules. Its unique chemical structure allows it to serve as a precursor in organic synthesis, facilitating the development of novel compounds with diverse applications .
Mechanism of Action
The mechanism of action of methyl 4,5-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl 4,5-difluoro-1H-indole-2-carboxylate with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Properties
Fluorine vs. Chlorine vs. Methyl Groups: Fluorine (target compound): Introduces strong electronegativity, reducing electron density on the indole ring. This can enhance oxidative stability and influence intermolecular interactions (e.g., hydrogen bonding) . Methyl Groups (dimethyl analog): Electron-donating effects may accelerate electrophilic substitution reactions at the indole 3-position, contrasting with fluorine's electron-withdrawing nature .
Ester Group Variations :
- The ethyl ester in derivatives (e.g., N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide) undergoes condensation with amines under basic conditions, suggesting similar reactivity for the methyl ester in the target compound. However, methyl esters generally hydrolyze faster than ethyl esters under physiological conditions .
Synthetic Utility: Fluorinated and chlorinated analogs are often intermediates in drug discovery. The dichloro analog (CAS: 952958-53-1) may serve as a heavier halogenated scaffold for cross-coupling reactions .
Physicochemical and Spectroscopic Data
Biological Activity
Methyl 4,5-difluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by its fluorinated indole structure, which enhances its interactions with biological targets. The compound is primarily studied for its antiviral , anticancer , and antimicrobial properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Fluorine Substituents : The presence of fluorine atoms increases the compound's lipophilicity and enhances binding interactions with biological macromolecules, potentially influencing enzyme activity and receptor interactions.
- Target Interactions : The compound may affect cellular signaling pathways and enzyme functions by forming stable complexes with protein targets, although specific molecular pathways remain to be fully elucidated.
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. This compound is part of a broader class of compounds that demonstrate significant antiviral activity:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential HIV integrase inhibitor |
| Indole derivative 3 | 0.13 | Effective HIV integrase inhibitor |
| Indole derivative 4 | 12.41 | High integrase inhibition activity |
These findings suggest that modifications to the indole structure can enhance antiviral efficacy, indicating a promising direction for future drug development targeting viral infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds derived from indoles have shown significant antiproliferative effects against several cancer cell lines:
| Cell Line | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | This compound | TBD | |
| A549 (lung cancer) | Indole derivative 5a | 1.10 | |
| HepG2 (liver cancer) | Indole derivative 6b | TBD |
These results indicate that the indole structure can be optimized for enhanced anticancer activity, particularly through substitutions that improve binding affinity to cancer-related targets.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies show promise in inhibiting bacterial growth:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Escherichia coli | Inhibitory effect observed |
Further investigations are needed to quantify these effects and understand the underlying mechanisms.
Case Studies and Research Findings
Several studies have focused on optimizing the structure of indole derivatives to enhance their biological activities:
- Optimization of Antiviral Activity : A study demonstrated that introducing long-chain substituents at specific positions on the indole core significantly improved antiviral efficacy against HIV integrase .
- Anticancer Efficacy : Research indicated that certain structural modifications led to increased cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Investigations into binding modes revealed that specific interactions between the indole derivatives and target proteins could lead to enhanced biological activity through better fit and stabilization within active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
